molecular formula C9H14ClFN2O3S B2956362 1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856032-31-9

1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2956362
CAS No.: 1856032-31-9
M. Wt: 284.73
InChI Key: KBCDFHTVMULCKF-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the sulfonyl chloride group makes this compound highly reactive towards nucleophiles, which is a key feature in many of its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The 2-fluoroethyl group can be introduced via nucleophilic substitution reactions using 2-fluoroethyl halides.

    Attachment of the Propoxymethyl Group: The propoxymethyl group is typically introduced through an alkylation reaction using propoxymethyl halides.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is usually done by reacting the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This requires optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes several types of chemical reactions:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Solvents: Organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are typically used.

    Conditions: Reactions are often carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonic acids, depending on the nucleophile used.

Scientific Research Applications

1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, through covalent modification.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
  • 1-(2-chloroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
  • 1-(2-fluoroethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Uniqueness

1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the specific combination of its functional groups. The presence of the 2-fluoroethyl group imparts unique electronic properties, while the propoxymethyl group provides steric effects that can influence the compound’s reactivity and interactions with biological targets. This makes it a valuable intermediate in the synthesis of specialized compounds with tailored properties.

Properties

IUPAC Name

1-(2-fluoroethyl)-5-(propoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClFN2O3S/c1-2-5-16-7-8-9(17(10,14)15)6-12-13(8)4-3-11/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCDFHTVMULCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1CCF)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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